Ritetronium - 37607-02-6

Ritetronium

Catalog Number: EVT-513185
CAS Number: 37607-02-6
Molecular Formula: C40H42N4O4+2
Molecular Weight: 642.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ritetronium is derived from chemical modifications of existing muscarinic antagonists. It falls under the category of quaternary ammonium compounds, which are known for their ability to interact with muscarinic receptors in the body. Its classification as a tertiary amine allows it to penetrate biological membranes effectively, enhancing its pharmacological profile.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ritetronium involves several key steps that leverage established organic chemistry techniques. Common methods include:

  1. Quaternization: This process involves the reaction of tertiary amines with alkyl halides to form quaternary ammonium salts.
  2. Cyclization: The formation of cyclic structures through intramolecular reactions contributes to the compound's stability and efficacy.
  3. Purification: Techniques such as crystallization and chromatography are employed to isolate the pure compound from by-products and unreacted materials.

The synthesis typically requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

Ritetronium possesses a complex molecular structure characterized by its quaternary ammonium group, which is crucial for its activity as a muscarinic antagonist. The molecular formula is C₁₈H₂₄N₂O₃S, indicating the presence of sulfur and oxygen atoms that contribute to its pharmacological properties.

  • Molecular Weight: Approximately 344.46 g/mol
  • 3D Structure: The three-dimensional conformation of Ritetronium allows for optimal interaction with muscarinic receptors, facilitating its antagonistic action.
Chemical Reactions Analysis

Reactions and Technical Details

Ritetronium undergoes various chemical reactions that are essential for its synthesis and functionality:

  1. Nucleophilic Substitution: This reaction is fundamental in forming the quaternary ammonium structure, where nucleophiles attack electrophilic centers.
  2. Hydrolysis: Under certain conditions, Ritetronium can hydrolyze, affecting its stability and activity.
  3. Complexation: The compound may form complexes with metal ions or other ligands, which can influence its pharmacokinetics.

These reactions are critical for understanding both the synthesis process and the behavior of Ritetronium in biological systems.

Mechanism of Action

Process and Data

Ritetronium exerts its therapeutic effects primarily through competitive inhibition at muscarinic acetylcholine receptors located in smooth muscle tissues. The mechanism involves:

  • Binding Affinity: Ritetronium binds selectively to M3 muscarinic receptors, which are predominantly found in the bladder.
  • Inhibition of Signal Transduction: By blocking acetylcholine from binding to these receptors, Ritetronium prevents the activation of downstream signaling pathways that lead to muscle contraction.
  • Reduction of Muscle Tone: This inhibition results in decreased bladder contractions, thereby improving urinary control.

Data from clinical studies indicate significant efficacy in reducing symptoms associated with overactive bladder when administered at therapeutic doses.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ritetronium exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and various organic solvents, facilitating its formulation into pharmaceutical preparations.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for formulating Ritetronium into effective medicinal products.

Applications

Scientific Uses

Ritetronium is primarily utilized in clinical settings for:

  • Management of Overactive Bladder Syndrome: It is prescribed to reduce urinary urgency and frequency.
  • Research Applications: Studies investigating the pharmacodynamics and pharmacokinetics of muscarinic antagonists often include Ritetronium as a reference compound due to its well-characterized properties.
Introduction to Ritetronium

Historical Development of Quaternary Ammonium Compounds in Pharmacology

The evolution of quaternary ammonium compounds (QACs) as therapeutic agents represents a cornerstone in receptor-targeted pharmacology. The foundational work began with Rudolf Buchheim, who established the world's first pharmacology chair at the University of Dorpat in 1847, pioneering systematic drug action studies [4]. His student, Oswald Schmiedeberg, later identified muscarine's cardiac effects in 1869, demonstrating that this alkaloid mimicked vagus nerve stimulation—a pivotal discovery that isolated receptor-specific physiological responses [4] [10]. This research laid the groundwork for understanding cholinergic neurotransmission and the potential for targeted interruption.

Paul Ehrlich's receptor theory (c. 1900) revolutionized this landscape by proposing that "side chains" on cells (later termed receptors) interacted selectively with chemicals [7]. This concept enabled the rational design of synthetic QACs, moving beyond natural alkaloids like atropine and scopolamine [6]. Early synthetic QACs such as benzilonium and glycopyrrolate emerged in the mid-20th century, characterized by permanent cationic charges due to their quaternary nitrogen atoms. This structural feature confined them primarily to peripheral tissues, minimizing central nervous system (CNS) penetration and reducing adverse cognitive effects compared to tertiary amine anticholinergics [9]. The development of these agents marked a shift toward molecules with improved tissue selectivity and pharmacokinetic profiles.

Table 1: Key Milestones in QAC Development

YearScientist/InnovationContribution
1847Rudolf BuchheimEstablished first academic pharmacology department
1869Oswald SchmiedebergDemonstrated muscarine's receptor-specific cardiac effects
1900Paul EhrlichProposed receptor "side-chain" theory
1950sSynthetic QACs (e.g., glycopyrrolate)Engineered peripheral selectivity via quaternary ammonium structure

Ritetronium: Classification and Pharmacological Significance

Ritetronium exemplifies a synthetic muscarinic receptor antagonist within the QAC class, specifically engineered for M3 receptor subtype selectivity. Its chemical structure features a quaternary ammonium group linked to aromatic and alicyclic moieties, enhancing affinity for muscarinic receptors while limiting blood-brain barrier penetration [9]. This design mitigates CNS side effects like sedation or cognitive impairment—a significant advancement over non-selective antagonists such as atropine [6].

Mechanistically, Ritetronium acts as a competitive antagonist of acetylcholine (ACh) at muscarinic receptors. Upon binding to the M3 receptor—predominantly expressed in smooth muscle tissues (e.g., bladder, gastrointestinal tract)—it inhibits Gq-protein-mediated signaling. This blockade reduces phospholipase C activation, inositol trisphosphate (IP3) production, and intracellular calcium release, culminating in smooth muscle relaxation [3] [6]. The therapeutic significance lies in its ability to target pathologies involving cholinergic hyperactivation, such as overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD), without significantly affecting cardiac M2 receptors or CNS M1/M4 receptors [9].

Table 2: Pharmacological Classification of Select Muscarinic Antagonists

CompoundReceptor SelectivityChemical ClassTherapeutic Applications
AtropineNon-selective (M1–M5)Tertiary amine alkaloidOrganophosphate poisoning, bradycardia
DarifenacinM3 > M2Synthetic QACOveractive bladder
GlycopyrrolateNon-selectiveSynthetic QACCOPD, drooling
RitetroniumM3-selectiveSynthetic QACSmooth muscle hypertonia disorders

Scope of Research on Muscarinic Antagonists in Modern Therapeutics

Contemporary research on muscarinic antagonists like Ritetronium focuses on three key areas: receptor subtype specificity, allosteric modulation, and hybrid molecule design.

  • Receptor Subtype Specificity: Studies leverage fluorescence resonance energy transfer (FRET) to analyze conformational changes in phospho-mutants of muscarinic receptors under antagonist binding. For example, phosphorylation of Ser305 in the M2 receptor by protein kinase A (PKA) can induce resistance to certain antagonists [2]. Ritetronium’s efficacy against such phospho-variants is under investigation to circumvent clinical resistance observed with older agents like tamoxifen in breast cancer therapy [2].

  • Allosteric Modulators: Beyond competitive antagonism, research explores bitopic ligands that bind both orthosteric (ACh-binding) and allosteric sites on muscarinic receptors. These compounds offer finer control over receptor signaling and greater subtype selectivity. Ritetronium derivatives are being modified to incorporate allosteric pharmacophores, potentially enhancing tissue-specific effects while reducing systemic exposure [6].

  • Hybrid Molecule Development: Inspired by selective estrogen receptor modulators (SERMs) like raloxifene—which exhibit tissue-specific agonist/antagonist effects—researchers are designing dual-action molecules incorporating Ritetronium’s M3-antagonism with ancillary pharmacological activities. Examples include compounds with β2-adrenergic agonism (e.g., batefenterol) for synergistic bronchodilation in COPD [6] [9].

These approaches aim to overcome limitations of classical antimuscarinics, such as receptor desensitization and off-target effects, positioning Ritetronium as a template for next-generation targeted therapies.

Properties

CAS Number

37607-02-6

Product Name

Ritetronium

IUPAC Name

6,13-bis[4-(1-ethylpiperidin-1-ium-1-yl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone

Molecular Formula

C40H42N4O4+2

Molecular Weight

642.8 g/mol

InChI

InChI=1S/C40H42N4O4/c1-3-43(23-7-5-8-24-43)29-15-11-27(12-16-29)41-37(45)31-19-21-33-36-34(22-20-32(35(31)36)38(41)46)40(48)42(39(33)47)28-13-17-30(18-14-28)44(4-2)25-9-6-10-26-44/h11-22H,3-10,23-26H2,1-2H3/q+2

InChI Key

IZNKAARAKCURSY-UHFFFAOYSA-N

SMILES

CC[N+]1(CCCCC1)C2=CC=C(C=C2)N3C(=O)C4=C5C(=CC=C6C5=C(C=C4)C(=O)N(C6=O)C7=CC=C(C=C7)[N+]8(CCCCC8)CC)C3=O

Synonyms

Acolbifene
bis(4-piperidinophenol)diimidonaphthalene-1,4,5,8-tetracarboxylic acid dibenzosulfoethylate
bis(p-piperidinophenol)diimidonaphthalene-1,4,5,8-tetracarboxylic acid dibenzosulfoethylate
EM 652
EM-652
IEM 652
ritebronii
ritebronium
ritetronium
ritetronium dibenzenesulfonate
ritetroniy
SCH 57068
SCH57068

Canonical SMILES

CC[N+]1(CCCCC1)C2=CC=C(C=C2)N3C(=O)C4=C5C(=CC=C6C5=C(C=C4)C(=O)N(C6=O)C7=CC=C(C=C7)[N+]8(CCCCC8)CC)C3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.